molecular formula C19H13ClO2 B4998820 4-biphenylyl 4-chlorobenzoate

4-biphenylyl 4-chlorobenzoate

Cat. No. B4998820
M. Wt: 308.8 g/mol
InChI Key: FXACSMXPKVBIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-biphenylyl 4-chlorobenzoate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents. This compound has a wide range of applications in various fields, including pharmaceuticals, materials science, and environmental science.

Scientific Research Applications

Bacterial Degradation and Environmental Bioremediation

Research shows that bacterial strains like Pseudomonas cepacia and Achromobacter can degrade biphenyl and chlorobiphenyl compounds, producing 4-chlorobenzoate as an intermediate product. These studies highlight the microbial breakdown of complex organic pollutants, including polychlorinated biphenyls (PCBs), and their potential in environmental bioremediation efforts (Arensdorf & Focht, 1995), (Massé et al., 1984).

Biodegradation Studies

Extensive studies have been conducted on the biodegradation of 4-chlorobenzoic acid, a compound related to 4-biphenylyl 4-chlorobenzoate, by various bacterial strains. These studies are crucial for understanding the microbial pathways for breaking down chlorinated organic pollutants and for developing effective bioremediation strategies for contaminated environments (Samadi et al., 2020).

Bacterial Culture for Complete Biodegradation

Research demonstrates the capability of certain bacterial cultures to fully degrade chlorobiphenyl compounds like 4-chlorobiphenyl, producing 4-chlorobenzoate, and then further breaking down these compounds. This indicates potential applications in the complete bioremediation of environments contaminated with similar organic pollutants (Sylvestre et al., 1985).

Aerobic Degradation of Polychlorinated Biphenyls

Microbial degradation of PCBs, including the aerobic breakdown of biphenyl and chlorobiphenyl compounds, has been a subject of significant research interest. Studies explore the genetic and enzymatic aspects of these processes, as well as strategies to enhance biodegradation in various environments, further demonstrating the environmental significance of understanding these pathways (Pieper, 2005).

Chlorobenzoates Degradation in Microbial Consortia

Research indicates that microbial consortia and individual bacterial populations play a vital role in the biodegradation of chlorobiphenyls and related compounds, including the production and further breakdown of chlorobenzoates. Understanding these microbial interactions is crucial for developing effective bioremediation strategies for PCB-contaminated environments (Pettigrew et al., 1990).

properties

IUPAC Name

(4-phenylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO2/c20-17-10-6-16(7-11-17)19(21)22-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXACSMXPKVBIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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